molecular formula C11H12FNO4 B1338088 Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate CAS No. 78543-07-4

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Cat. No.: B1338088
CAS No.: 78543-07-4
M. Wt: 241.22 g/mol
InChI Key: BMOAQMNPJSPXIU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (CAS: 78543-07-4) is an ester derivative featuring a fluorinated nitroaromatic substituent. Its molecular formula is C₁₁H₁₂FNO₄, with a molecular weight of 241.22 g/mol . This compound is notable for its role as a model system in studying fatty acid effects on bacterial growth and survival. It has demonstrated efficacy as a preservative in food, cosmetics, and pharmaceuticals due to its antibacterial properties . Key structural features include:

  • A 3-fluoro-4-nitrophenyl group, where the fluorine atom enhances bioactivity by influencing electron withdrawal and metabolic stability .
  • An ethyl propanoate backbone, which contributes to its lipophilicity and solubility in organic solvents .

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Nucleophilic Aromatic Substitution with Potassium tert-Butoxide

  • Reagents and Conditions :

    • Potassium tert-butoxide (8.2 g, 73 mmol) is slurried in N,N-dimethylformamide (DMF) and cooled to -45 °C under an inert nitrogen atmosphere.
    • A mixture of o-fluoronitrobenzene (3.88 mL, 36.6 mmol) and ethyl-2-chloropropionate (4.66 mL, 36.6 mmol) is added dropwise while maintaining the low temperature.
    • The reaction mixture is stirred for 15 minutes at -45 °C.
  • Workup :

    • The reaction is quenched by adjusting the pH to 4 with 16% hydrochloric acid.
    • The mixture is diluted with water (250 mL) and extracted repeatedly with ethyl acetate (3 × 100 mL).
    • The combined organic layers are washed with water (3 × 100 mL) and brine (1 × 100 mL), then dried over magnesium sulfate.
    • Concentration under reduced pressure yields Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate as a yellow oil.
  • Yield : 96% (8.47 g)

Alternative Method Using Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate

  • Reagents and Conditions :

    • Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate (100 mmol) is mixed with sodium chloride (110 mmol) and dimethyl sulfoxide (DMSO, 50 mL).
    • The mixture is heated under nitrogen at 130–180 °C for approximately 6 hours.
  • Workup :

    • After cooling, the mixture is diluted with water (100 mL) and ethyl acetate (100 mL).
    • The organic layer is separated, washed twice with water, dried over disodium sulfate, and concentrated under vacuum to yield the target ester.
  • Solvent Notes :

    • DMF and other aprotic polar solvents such as hexamethylphosphoramide and sulfolane can be used alternatively.

Reaction Mechanism Insights

The key step involves nucleophilic aromatic substitution where the ethyl-2-chloropropionate acts as the nucleophile attacking the fluoronitrobenzene ring activated by the electron-withdrawing nitro group. The potassium tert-butoxide base facilitates the formation of the enolate intermediate from ethyl-2-chloropropionate, which then displaces the fluorine atom on the aromatic ring.

Comparative Data Table of Preparation Parameters

Parameter Method 1 (Potassium tert-butoxide) Method 2 (Diethyl malonate route)
Solvent N,N-Dimethylformamide (DMF) Dimethyl sulfoxide (DMSO)
Temperature -45 °C 130–180 °C
Reaction Time 15 minutes ~6 hours
Atmosphere Nitrogen (inert) Nitrogen (inert)
Workup Acid quench, extraction, drying Extraction, washing, drying
Yield 96% Not explicitly stated, typically high
Purification Concentration under vacuum Concentration under vacuum

Research Findings and Notes on Preparation

  • The low temperature (-45 °C) in Method 1 is critical to control the reactivity and avoid side reactions, ensuring high selectivity and yield.
  • The use of strong, non-nucleophilic base potassium tert-butoxide is essential for generating the reactive enolate intermediate.
  • The nitro group on the aromatic ring strongly activates the fluorine for nucleophilic aromatic substitution, facilitating the displacement by the enolate.
  • Method 2, involving heating of diethyl malonate derivatives, offers an alternative route that may be advantageous for scale-up due to simpler reagents and conditions, albeit requiring higher temperatures and longer reaction times.
  • Both methods require careful workup involving multiple extractions and drying steps to achieve high purity of the final ester product.
  • Aprotic polar solvents such as DMF and DMSO are preferred due to their ability to stabilize charged intermediates and dissolve both organic and inorganic reagents effectively.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C11H12FNO4
Molecular Weight 241.22 g/mol
CAS Number 78543-07-4
Physical State Yellow oil
Purity (commercial) ~97%
Solubility Soluble in organic solvents (e.g., ethyl acetate, DMSO)
Stability Stable under inert atmosphere and dry conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst.

    Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., ethanol, methanol).

Major Products Formed

    Hydrolysis: 2-(3-fluoro-4-nitrophenyl)propanoic acid and ethanol.

    Reduction: Ethyl 2-(3-fluoro-4-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate can be synthesized through a reaction involving 1-fluoro-2-nitrobenzene and ethyl 2-chloropropionate. The synthesis process typically employs potassium tert-butoxide in N,N-dimethylformamide at low temperatures to achieve high yields (up to 96%) . The compound's structure is characterized by the presence of a nitro group and a fluorine atom, which contribute to its biological activity.

Pharmaceutical Applications

2.1. Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating conditions such as psoriasis, ulcerative colitis, and chronic obstructive pulmonary disease (COPD) .

2.2. Antitubercular Activity

Research has indicated that compounds derived from this compound exhibit significant antitubercular activity. For example, derivatives based on this scaffold were synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for some compounds . This highlights the potential of this compound in developing new treatments for drug-resistant tuberculosis strains.

Case Studies

Study Objective Findings
Synthesis of antitubercular agentsIdentified derivatives with MIC values of 4 μg/mL against M. tuberculosis H37Rv.
Development of vanilloid receptor ligandsUtilized this compound as an intermediate for synthesizing compounds targeting pain relief.
Evaluation of chemical propertiesProvided comprehensive data on physical and chemical properties, aiding in further research and application development.

Mechanism of Action

The specific mechanism of action of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate in biological systems is not well-documented. the presence of the nitro group suggests potential interactions with biological molecules through redox reactions. The fluoro group may also influence the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 2-(3-fluoro-4-nitrophenyl)propanoate with analogous ethyl propanoate derivatives, focusing on structural motifs, applications, and physicochemical properties.

Compound Name CAS/Ref. Key Substituents Molecular Formula Molecular Weight (g/mol) Primary Applications Notable Features
This compound 78543-07-4 3-fluoro-4-nitrophenyl C₁₁H₁₂FNO₄ 241.22 Preservative, antibacterial agent Fluorine enhances bioactivity; nitro group increases reactivity
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate - 3-nitropyridin-4-yl, 2-oxo C₁₀H₁₀N₂O₅ 238.20 Intermediate in heterocyclic synthesis Nitropyridine and oxo groups improve electrophilicity for nucleophilic substitution
Pyraflufen-ethyl - 4-((6-chloro-2-benzoxazolyl)oxy)phenoxy C₁₅H₁₃ClN₂O₅ 348.73 Herbicide (pesticide) Chlorobenzoxazole substituent enhances herbicidal activity
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 1251196-34-5 4-fluorophenyl, amino C₁₁H₁₄FNO₂ 211.23 Pharmaceutical intermediate Amino group enables chiral synthesis of bioactive molecules
Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate 691904-77-5 2-fluoro-4-methoxyphenyl C₁₂H₁₅FO₃ 226.24 Unspecified (research chemical) Methoxy group increases solubility in polar solvents
Diethyl-2-(3-fluoro-4-nitrophenyl)-2-methylmalonate - 3-fluoro-4-nitrophenyl, methyl C₁₄H₁₆FNO₆ 313.28 API intermediate Malonate backbone supports diverse functionalization

Structural and Functional Group Analysis

  • Nitro vs. Amino Groups: The nitro group in the target compound confers electrophilic reactivity, making it suitable for preservative applications . In contrast, amino derivatives (e.g., ) are pivotal in drug synthesis due to their nucleophilic and chiral properties.
  • Fluorine Position : The 3-fluoro substituent in the target compound optimizes antibacterial activity, while 2-fluoro analogs (e.g., ) may exhibit altered metabolic stability.
  • Heterocyclic vs. Aromatic Substituents : Pyraflufen-ethyl incorporates a benzoxazole ring, enhancing herbicidal potency, whereas nitropyridine derivatives are tailored for heterocyclic synthesis.

Physicochemical and Application Differences

  • Solubility : The target compound is stored at room temperature (RT) in moisture-sealed conditions , whereas methoxy-containing analogs (e.g., ) may exhibit improved aqueous solubility.
  • Molecular Weight : Pesticide derivatives (e.g., pyraflufen-ethyl, 348.73 g/mol) have higher molecular weights due to bulky substituents, impacting their environmental persistence .
  • Synthetic Routes: The target compound is synthesized via nucleophilic substitution using 2-chloropropionate and ethanol , while nitropyridine derivatives rely on condensation reactions.

Discrepancies in Evidence

A notable contradiction arises in , which erroneously attributes chloride and hydroxyl groups to the target compound.

Biological Activity

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (CAS Number: 78543-07-4) is a compound characterized by its unique structure, which includes a propanoate group attached to a phenyl ring that is further substituted with both a fluorine atom and a nitro group. This structural configuration imparts distinct electronic properties that can significantly influence its chemical behavior and biological activity.

  • Molecular Formula : C₁₁H₁₂FNO₄
  • Molecular Weight : 241.22 g/mol
  • Purity : Typically around 97% in commercial preparations

The specific biological mechanisms of this compound are not extensively documented; however, its functional groups suggest potential interactions with biological molecules. The presence of the nitro group may facilitate redox reactions, while the fluoro group can enhance binding affinity to various molecular targets due to its electronegativity.

Biological Activity Overview

Research on this compound indicates its potential utility in various biological studies, particularly in understanding the effects of fluoro and nitro substituents on biological activity . The compound has been explored for its applications in drug development and organic synthesis, serving as an intermediate for more complex pharmaceutical compounds.

Potential Biological Activities:

  • Antimicrobial Properties : Some studies suggest that derivatives of nitro-substituted compounds exhibit antimicrobial activity, though specific data on this compound remains limited.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, indicating potential therapeutic avenues for this compound.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, related compounds have provided insights into possible biological activities:

  • A study on nitro-substituted esters indicated that they could undergo enzymatic reduction to yield biologically active amines, suggesting a pathway through which this compound might exert effects in biological systems .

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(3-chloro-4-nitrophenyl)propanoateChlorine instead of fluorineDifferent electronic properties affecting reactivity
Mthis compoundMethyl instead of ethylPotentially different solubility and reactivity
Ethyl 2-(4-nitrophenyl)propanoateLacks fluorineMay exhibit different biological activity profiles

Q & A

Basic Research Questions

Q. What are the high-yield synthetic routes for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate?

The compound can be synthesized via two primary methods:

  • Route 1 : Reaction of 2-chloropropionic acid ethyl ester with 3-fluoro-4-nitrophenyl derivatives, yielding ~94% under optimized conditions.
  • Route 2 : Esterification using ethanol, achieving ~95% yield. Both methods require careful control of reaction temperature (typically 60–80°C) and anhydrous conditions to avoid hydrolysis of the ester group. Analytical validation (e.g., HPLC or GC-MS) is recommended to confirm purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the presence of the fluorine-substituted aromatic ring (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (C11_{11}H12_{12}FNO4+_4^+, exact mass 241.0753).
  • Infrared (IR) Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1520 cm1^{-1} (nitro group) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Stability tests under these conditions show no degradation over 6 months .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Employ the SHELX suite (e.g., SHELXL for refinement) to determine crystal packing and substituent effects. The nitro and fluorine groups may induce planarity in the aromatic ring, affecting intermolecular interactions. High-resolution data (≤ 0.8 Å) is critical for modeling anisotropic displacement parameters .

Q. How can researchers address contradictions in reported synthesis yields?

Cross-validate yields using:

  • Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity.
  • Chromatographic Purity Assays : HPLC with UV detection (λ = 254 nm) to identify byproducts.
    Discrepancies often arise from incomplete purification (e.g., residual solvents) or variations in starting material quality .

Q. What strategies enable functionalization of the nitro and fluorine groups for derivative synthesis?

  • Nitro Reduction : Catalytic hydrogenation (Pd/C, H2_2) converts the nitro group to an amine, enabling coupling reactions.
  • Fluorine Displacement : Nucleophilic aromatic substitution (e.g., with methoxide) under high-temperature conditions (120–150°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can computational modeling predict reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitro group.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., nitroreductases) to guide prodrug design. Software like Gaussian or GROMACS is recommended .

Q. Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal. Refer to SDS guidelines for region-specific regulations .

Q. How can researchers leverage the compound’s nitro group for drug development?

The nitro group serves as a:

  • Prodrug Trigger : Enzymatic reduction in hypoxic environments (e.g., tumor tissues) releases active metabolites.
  • Electrophilic Warhead : Participates in covalent inhibition of cysteine proteases. Validate bioactivation pathways via LC-MS/MS .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOAQMNPJSPXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512200
Record name Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78543-07-4
Record name Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of potassium t-butoxide (20 mmol) in DMF (20 mL) was added a mixture of 2-fluoro-nitrobenzene (10 mmol) and ethyl-2-chloropropionate (10 mmol) at 0° C. dropwise. After being stirred for 10 min at 0° C., the mixture was quenched by 1 N HCl solution, diluted with water and extracted with diethyl ether several times. The combined organic layers were washed with water and brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:10) as eluant to afford ethyl 2-(3-fluoro-4-nitrophenyl)propionate (1-1, SU-654).
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 100 millimoles of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, 110 millimoles of sodium chloride and 50 milliliters of dimethyl sulfoxide is heated under nitrogen at about 130° to 180° C. for about 6 hours. On cooling the mixture is diluted with 100 milliliters of water and 100 milliliters of ethyl acetate. The layers are separated and the organic layer is washed two times with 25 milliliters of water. After drying over disodium sulfate the organic layer is concentrated in vacuo to give the desired ethyl 2-(3-fluoro-4-nitrophenyl)propionate.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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